A reactive dye with a maleimide group for the labeling of thiol groups of proteins and other biomolecules, an analog of Cy7® maleimide.
Sulfo-Cyanine7 is a near infrared fluorophore which is hydrophilic and contains a rigidizing ring in its heptamethine chain that improves its photophysical properties. A great dye for various applications, including NIR imaging.
Properties
CAS Number
2183440-60-8
Product Name
Sulfo-Cyanine7 maleimide
IUPAC Name
1-[2-(6-{2-[(E)-2-[(E)-3-{(E)-2-[1-Methyl-3,3-dimethyl-5-(oxysulfonyl)-2-indolinylidene]ethylidene}-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-5-(oxysulfonyl)-3H-indol-1-yl}hexanoylamino)ethyl]-1H-pyrrole-2,5-dione, potassium salt
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SR-9009 is a REV-ERB agonist which increases the level of repression in genes controlled by REV-ERBa and REV-ERBb. It has IC50 values of 600 and 800 nM, respectively.1 Through the activation of REV ERB, SR-9009 has been shown to reduce the activity of the circadian locomotor system in the dark period and alter the expression patterns of clock genes that are core to the hypothalami in mice.1 The circadian expression pattern of various biochemical genes found in skeletal muscle, the liver, and adipose tissues was observed to change when mice were exposed to SR-9009 which results in increased energy expenditure.1 In obese mice induced by diet, mice treated in 100 mg/kg SR-9009 (i.p., two times every day for 30 days) have been found to have a lower fat mass and markedly enhanced hyperglycemia, dyslipidemia, and dyslipidemia.
The SR-9009 drug is called Stenabolic, the selective androgen receptor moderator. It binds to the androgen receptor (AR) in muscle cells and alters its function. The result is that the muscle cells burn fat more efficiently and generate more energy. The activation of Rev-ErbA-a through SR9009 in mice enhances the capacity to exercise by increasing mitochondria count in the skeletal muscle.
How does SR-9009 work?
The SR-9009 drug binds to the androgen receptors inside muscle cells. This triggers a sequence of actions that lead to more energy production and fat burning.
First, it increases the number of mitochondria within muscle cells. Mitochondria are responsible for generating energy within the body. Therefore they are more abundant, which means more energy production.
The second is that it triggers the transcription factor Reverb. They are important in controlling the genes that regulate energy production and fat burning.
In the end, it activates AMPK (AMP-activated protein Kinase). This enzyme assists in regulating the energy balance and metabolism in the body. These effects led to increased burn of fat in the gym and increased burning of calories throughout the day.
What are the advantages of the SR-9009?
Energy and fat burning increase production.
Preserves muscle mass.
More endurance.
SR-9009 has tangible results in a brief period.
The reduction in inflammation.
It improved recovery time following workouts—the SR-9009 aids in speeding up the process of recovery.
What is the difference between SR-9009 and other models?
Stenabolic is a modern supplement proven to improve endurance levels and boost energy. It helps by increasing the number of mitochondria present in the body, leading to a higher energy level.
The SR-9009 is also excellent for the reduction of inflammation.
The liver X receptors (LXRs) are nuclear receptors that act as ligand-dependent transcription factors. They modulate lipid, cholesterol, and carbohydrate metabolism and homeostasis. SR9243 is a cell-permeable LXR inverse agonist that induces LXR-corepressor interaction at nanomolar concentrations. It reduces cancer cell viability (IC50 values range from 15 to 104 nM) without cytotoxicity against non-malignant cells. SR9243 disrupts the Warburg effect in cancer cells, suppressing the expression of glycolytic and lipogenic genes and reducing glycolytic metabolites and lipid production. It is effective in vivo, blocking glycolytic and lipogenic gene expression and inducing apoptosis in colon cancer xenografts without inducing weight loss in mice. Novel LXR inverse agonist SR9243 is a potent and selective LXR inverse agonist. SR9243 kills cancer cells by inhibiting lipid production and the Warburg effect. SR9243 induces cell death in multiple types of cancer and does not cause the side effects that have derailed previous attempts to target these processes. In cancer cells, SR9243 significantly inhibited the Warburg effect and lipogenesis by reducing glycolytic and lipogenic gene expression. SR9243 induced apoptosis in tumors without inducing weight loss, hepatotoxicity, or inflammation. Malignant cells exhibit aerobic glycolysis (the Warburg effect) and become dependent on de novo lipogenesis, which sustains rapid proliferation and resistance to cellular stress.
SRA880 is a non-peptide somatostatin sst(1) receptor antagonist. SRA880 displayed significantly lower affinity for the other human recombinant somatostatin receptors ( pK(d) < or = 6.0) or a wide range of neurotransmitter receptors, except for the human dopamine D4 receptors. SRA880 positively modulates release of endogenous SRIF, was found to synergize with imipramine in causing antidepressant-like effects in the tail suspension test.
The Src kinases constitute a family of non-receptor tyrosine kinases, which includes Src and Lck. Src kinase inhibitor I is a potent competitive inhibitor of both Src and Lck (IC50 = 44 and 88 nM, respectively), as well as Csk and Yes. It less effectively blocks the receptor tyrosine kinases VEGFR2 and C-fms (IC50 = 0.32 and 30 µM), as well as a long list of serine/threonine kinases. Src Kinase Inhibitor I also inhibits receptor-interacting protein-2 with an IC50 value of 26 nM. Src Kinase inhibitor 1 Src Inhibitor-1 is a member of the class of quinazolines that is quinazoline which is substituted at position 4 by a p-phenoxyanilino group and at positions 6 and 7 by methoxy groups. It is a potent, competitive dual site (both the ATP- and peptide-binding) Src kinase inhibitor. Src Inhibitor-1 is one of the 'gold standards' for Src kinase inhibition that has been shown to use PP1 or PP2 in parallel with Src-I1 to inhbit Src family kinases. It has a role as an EC 2.7. 0.2 (non-specific protein-tyrosine kinase) inhibitor. It is a member of quinazolines, a secondary amino compound, an aromatic ether and a polyether.
SRI22818 is a drug candidate for the treatment of ALS. SRI-22818 increases NF-κB expression and activation and SOD2 levels in vitro and has activity in vivo in the SOD1-G93A reference model of ALS.
SRI-011381 is an activator of TGF-β signaling. It reduces increases in cell death and the number of dystrophic neurites induced by amyloid-β (1-42) (Aβ42;) in primary mouse embryonic forebrain neurons when used at a concentration of 3 µM. SRI-011381 (2 and 5 µM) increases phagocytosis of Aβ42 by greater than 20% in J774A. and THP-1 macrophages. It increases contextual fear conditioning freezing time and spontaneous alternations in the Y-maze, indicating prevention of memory deficits, in the APP751Lon,Swe transgenic mouse model of Alzheimer’s disease when administered at a dose of 10 mg/kg for 10 weeks. Novel agonist of the TGF-beta signaling pathway for treatment of Alzheimer's disease SRI-011381 is an agonist of the TGF-beta signaling pathway for treatment of Alzheimer's disease.
SRI-29132 is potent; highly permeant of the blood-brain barrier; and selective for LRRK2 kinase activity, therefore effective in attenuating pro-inflammatory responses in macrophages and in rescuing neurite retraction phenotypes in neurons.